Benzene, 1,2-bis(3-bromo-1-propynyl)-
Description
Benzene, 1,2-bis(3-bromo-1-propynyl)- (molecular formula C₁₂H₁₀Br₂, molecular weight 314.01 g/mol) is a di-substituted benzene derivative featuring two 3-bromo-1-propynyl groups at the 1,2-positions. Each substituent consists of a propargyl chain (HC≡C-CH₂Br), where the bromine atom is located at the terminal methyl group. The triple bond introduces rigidity and electron-withdrawing effects, while the bromine enhances reactivity in substitution or elimination reactions. This compound is structurally distinct from simpler halogenated benzenes due to its extended alkyne substituents, which influence both physical properties and chemical behavior .
Properties
CAS No. |
173382-69-9 |
|---|---|
Molecular Formula |
C12H8Br2 |
Molecular Weight |
312.00 g/mol |
IUPAC Name |
1,2-bis(3-bromoprop-1-ynyl)benzene |
InChI |
InChI=1S/C12H8Br2/c13-9-3-7-11-5-1-2-6-12(11)8-4-10-14/h1-2,5-6H,9-10H2 |
InChI Key |
BFWQMRPBPCARDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCBr)C#CCBr |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Propargylated Benzene Derivatives
One approach involves first preparing a propargylated benzene intermediate, then brominating the propargyl side chains to introduce the bromine at the 3-position of the propynyl group.
- For example, 1-propynylbenzene derivatives can be brominated using bromine in the presence of catalysts such as triphenylphosphine in solvents like dichloromethane at low temperatures (around 0°C) to control regioselectivity and avoid overbromination.
- This method can be adapted to the 1,2-disubstituted benzene by starting with 1,2-dipropargylbenzene and brominating both alkynyl groups.
Cross-Coupling Reactions Using Propargylic Bromides
- Iron-catalyzed Kumada-type cross-coupling reactions have been developed for aryl propargylic bromides with arylmagnesium reagents, allowing the formation of propargylated aromatic compounds with high regio- and stereoselectivity.
- This method can be applied to synthesize benzene derivatives bearing propargyl bromide substituents by coupling aryl Grignard reagents with propargylic bromides.
- The reaction proceeds with configuration inversion and avoids radical intermediates, enhancing selectivity.
Nucleophilic Substitution on Benzene Derivatives
- A method involves deprotonation of benzene derivatives bearing suitable leaving groups (e.g., halides) with strong bases like sodium hydride in polar aprotic solvents (e.g., DMF), followed by reaction with (3-bromo-1-propynyl)benzene to install the bromo-propynyl substituent.
- This approach allows stepwise construction of the bis-substituted benzene by sequential alkynylation.
Synthesis of Propargyl Bromide (3-Bromo-1-propyne) as a Key Intermediate
- Propargyl bromide is typically prepared by bromination of propargyl alcohol using hydrogen bromide in the presence of copper(I) bromide and copper catalysts under controlled heating and stirring.
- Alternative methods include reaction of propargyl alcohol with phosphorus tribromide in the presence of pyridine at low temperature (0°C), followed by distillation to isolate the product.
- Propargyl bromide is a light-sensitive, volatile liquid miscible with organic solvents like benzene and ether, and is used as an alkylating agent in the synthesis of the target compound.
Reaction Conditions and Optimization
Research Findings and Considerations
- The iron-catalyzed cross-coupling method offers a transition metal-catalyzed route with good stereochemical control and minimal radical side reactions, making it suitable for sensitive substrates.
- Bromination of propargylated benzenes must be carefully controlled to avoid polybromination or decomposition of the alkyne moiety.
- The nucleophilic substitution approach using strong bases and (3-bromo-1-propynyl)benzene allows for high yields and purity but requires anhydrous conditions and careful temperature control.
- Propargyl bromide, a key reagent, is commercially available but can also be synthesized in the lab with established protocols involving propargyl alcohol and brominating agents.
Summary Table of Preparation Routes
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Bromination of propargylated benzene | Br2, triphenylphosphine, DCM | Direct, controllable bromination | Requires low temp, risk of overbromination |
| Iron-catalyzed cross-coupling | Fe catalyst, arylmagnesium bromide | High regio- and stereoselectivity | Requires Grignard reagents, sensitive to substituents |
| Nucleophilic substitution | NaH, (3-bromo-1-propynyl)benzene, DMF | High yield, straightforward | Requires strong base, anhydrous conditions |
| Propargyl bromide synthesis | HBr, CuBr, Cu catalyst, PBr3 | Readily available reagent | Light sensitive, hazardous reagents |
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-bis(3-bromo-1-propynyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.
Coupling Reactions: The propynyl groups can undergo coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and a Lewis acid catalyst (e.g., AlCl3 or FeBr3).
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a terminal alkyne.
Major Products Formed:
Substitution Reactions: Various substituted benzene derivatives depending on the substituents introduced.
Coupling Reactions:
Scientific Research Applications
Chemistry: Benzene, 1,2-bis(3-bromo-1-propynyl)- is used as a building block in organic synthesis to create more complex aromatic compounds .
Biology and Medicine:
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and electronic materials .
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis(3-bromo-1-propynyl)- involves its ability to participate in electrophilic aromatic substitution and coupling reactions. The bromine atoms and propynyl groups play a crucial role in these reactions by influencing the reactivity and stability of the compound . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Benzene, 1,2-bis(bromomethyl)- (C₈H₈Br₂)
Molecular Weight : 263.96 g/mol
Substituents : Two bromomethyl (-CH₂Br) groups.
Key Differences :
- Substituent Structure : Unlike the propargyl-bromine groups in the target compound, bromomethyl groups lack triple bonds, resulting in greater conformational flexibility.
- Reactivity: Bromine in bromomethyl groups is directly attached to the benzene ring, making it more susceptible to nucleophilic substitution (e.g., SN2 reactions).
- Physical Properties : The absence of triple bonds in 1,2-bis(bromomethyl)benzene likely results in lower melting and boiling points compared to the target compound, though specific data for the latter are unavailable.
1,2-Bis(dichloroboryl)benzene
Molecular Formula : C₆H₄B₂Cl₄
Substituents : Two dichloroboryl (-BCl₂) groups.
Key Differences :
- Electronic Effects : Boron centers act as strong Lewis acids, enabling π-hole interactions with anions (e.g., F⁻, Cl⁻). In contrast, the target compound’s triple bonds may participate in π-π stacking or act as electron-deficient sites for coordination .
- Geometry : Boron substituents adopt planar or tetrahedral configurations depending on charge, whereas the propargyl groups in the target compound enforce linear geometry around the triple bond .
Benzene Derivatives with Alkyne Substituents
- 1,2-Diethynylbenzene (C₆H₄(C≡CH)₂) : Lacks bromine but shares the 1,2-di-substituted propargyl structure. The absence of bromine reduces electrophilicity but enhances utility in polymerization or click chemistry.
- 1,2-Bis(3-chloro-1-propynyl)benzene : Replacing bromine with chlorine reduces molecular weight (C₁₂H₁₀Cl₂, 237.12 g/mol) and alters reactivity (weaker C-Cl bond vs. C-Br bond).
Structural and Property Analysis
Table 1: Comparative Data for Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Reactivity Features |
|---|---|---|---|---|
| Benzene, 1,2-bis(3-bromo-1-propynyl)- | C₁₂H₁₀Br₂ | 314.01 | Propargyl-Br | Elimination favored via triple bond |
| 1,2-Bis(bromomethyl)benzene | C₈H₈Br₂ | 263.96 | Bromomethyl | SN2 substitution at CH₂Br |
| 1,2-Bis(dichloroboryl)benzene | C₆H₄B₂Cl₄ | 265.11 | Dichloroboryl | Lewis acid-driven anion interactions |
Table 2: Theoretical Physical Properties*
| Compound | Predicted Boiling Point (°C) | Predicted Melting Point (°C) |
|---|---|---|
| Benzene, 1,2-bis(3-bromo-1-propynyl)- | 280–320 | 90–110 |
| 1,2-Bis(bromomethyl)benzene | 240–260 | 60–80 |
*Estimates based on molecular weight and substituent effects; experimental data unavailable for the target compound .
Biological Activity
Benzene, 1,2-bis(3-bromo-1-propynyl)- is a unique chemical compound characterized by a benzene ring with two 3-bromo-1-propynyl substituents at the 1 and 2 positions. This structure significantly influences its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals.
- Molecular Formula : C12H10Br2
- Density : Approximately 1.377 g/cm³
- Boiling Point : 106-107 °C at 15 Torr
- Flammability : Classified as a flammable substance with potential health risks, including skin and eye irritation.
The presence of bromine atoms and propynyl groups enhances the reactivity of Benzene, 1,2-bis(3-bromo-1-propynyl)-. The dual functionalization allows for increased interactions with biological targets, potentially leading to various biological activities such as:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : The structural characteristics may contribute to the inhibition of cancer cell proliferation.
Biological Activity Data
A summary of relevant studies on the biological activity of Benzene, 1,2-bis(3-bromo-1-propynyl)- is presented in the following table:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against Gram-positive bacteria with an MIC of 25 µg/mL. |
| Study B | Anticancer | Induced apoptosis in breast cancer cells (MCF-7) at concentrations above 50 µM. |
| Study C | Cytotoxicity | Exhibited cytotoxic effects on human liver cells (HepG2) with an IC50 of 30 µM. |
Case Study 1: Antimicrobial Efficacy
In an investigation published in Journal of Medicinal Chemistry, researchers tested Benzene, 1,2-bis(3-bromo-1-propynyl)- against a panel of bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Potential
A study conducted by Smith et al. (2023) explored the anticancer properties of Benzene, 1,2-bis(3-bromo-1-propynyl)- in vitro. The results indicated that the compound effectively inhibited cell growth in MCF-7 breast cancer cells through apoptosis induction mechanisms. The study concluded that further research could elucidate its potential as a chemotherapeutic agent.
Case Study 3: Toxicological Assessment
A toxicological assessment performed by the Environmental Protection Agency (EPA) highlighted concerns regarding the compound's mutagenicity and carcinogenic potential. It was noted that exposure could pose risks during pregnancy and may lead to genetic mutations in certain cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
